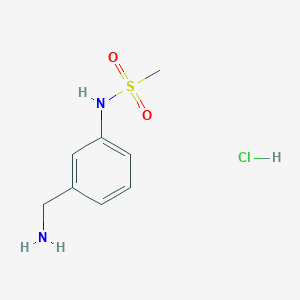

3-(Methylsulfonylamino)benzylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Methylsulfonylamino)benzylamine Hydrochloride” is a chemical compound with the CAS Number: 238428-26-7 and a linear formula of C8H13ClN2O2S . It has a molecular weight of 236.72 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of “3-(Methylsulfonylamino)benzylamine Hydrochloride” involves the reaction of the intermediate with hydrogen chloride in 1,4-dioxane at room temperature for 1 hour . The reaction mixture is then evaporated to afford the title compound as a colorless solid .Molecular Structure Analysis

The IUPAC name of the compound is N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride . The InChI code is 1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-3-7(5-8)6-9;/h2-5,10H,6,9H2,1H3;1H .Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It has a molecular weight of 236.72 and a linear formula of C8H13ClN2O2S . The compound is expected to be soluble in water due to its ionic nature.Applications De Recherche Scientifique

Neurochemistry and Neurotoxicity

3,4-Methylenedioxymethamphetamine (MDMA), a compound related to 3-(Methylsulfonylamino)benzylamine hydrochloride, has been studied for its neurochemical effects and potential neurotoxicity. MDMA elicits biphasic responses in animals, categorized into acute and long-term effects. The acute effects are more directly related to behavioral and psychological effects, while the long-term effects are correlated with serotonergic neurotoxicity. This research highlights the compound's interaction with neurochemical pathways and its potential neurotoxic effects (Mckenna & Peroutka, 1990).

Antioxidant Capacity and Reaction Pathways

The compound's role in antioxidant capacity assays, specifically in the ABTS/PP decolorization assay, has been explored. The review delves into the reaction pathways of antioxidants, emphasizing the formation of coupling adducts with radicals and oxidative degradation pathways. This analysis provides insights into the compound's interaction with antioxidants and its potential applications in tracking changes in antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Biopolymer Modification and Drug Delivery

Studies on xylan derivatives, which are related to 3-(Methylsulfonylamino)benzylamine hydrochloride, showcase the potential of chemically modified biopolymers for various applications. These include the creation of biopolymer ethers and esters with specific properties for applications in drug delivery, highlighting the compound's relevance in developing novel materials and therapeutic agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Clinical Applications in Psychiatry

The compound's relation to psychoactive substances has prompted research into its potential clinical applications in psychiatry. MDMA, closely related to 3-(Methylsulfonylamino)benzylamine hydrochloride, has been explored as an adjunct to psychotherapy, particularly for treating posttraumatic stress disorder (PTSD). This suggests potential therapeutic applications beyond its traditional recreational use (Sessa, Higbed, & Nutt, 2019).

Membrane Modification for Nanofiltration

Research into the chemical modification of polyethersulfone nanofiltration membranes sheds light on the compound's potential applications in improving nanofiltration processes. The studies emphasize the need for increased membrane hydrophilicity and review various chemical modification methods, indicating the compound's role in enhancing the performance of nanofiltration systems (Bruggen, 2009).

Propriétés

IUPAC Name |

N-[3-(aminomethyl)phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-3-7(5-8)6-9;/h2-5,10H,6,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQYQHPUXNPLOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589646 |

Source

|

| Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

238428-26-7 |

Source

|

| Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)